戊基黄原酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

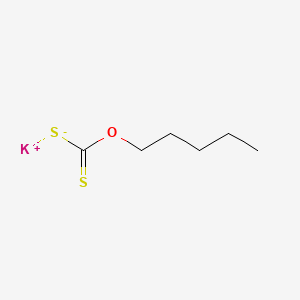

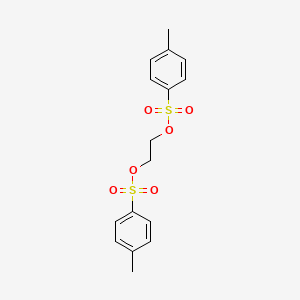

Potassium amylxanthate, also known as potassium O-pentyl carbonodithioate, is an organosulfur compound with the chemical formula CH₃(CH₂)₄OCS₂K. It appears as a pale yellow powder with a pungent odor and is soluble in water. This compound is widely used in the mining industry for the separation of ores using the flotation process .

科学研究应用

Potassium amylxanthate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a collector in the flotation process for ore separation.

Biology: It has been studied for its potential use in removing heavy metals from biological samples.

Industry: Widely used in the mining industry for the separation of sulfide ores. .

作用机制

Target of Action

Potassium amylxanthate is primarily used in the mining industry for the separation of ores using the flotation process . It acts on the surface of the ores, altering their hydrophobicity and enabling them to attach to air bubbles in the flotation cell .

Mode of Action

Potassium amylxanthate interacts with its targets (ores) by adsorbing onto their surface. This interaction increases the hydrophobicity of the ores, causing them to attach to air bubbles in the flotation cell . The ores then float to the top of the cell, allowing for their easy separation .

Biochemical Pathways

It is known that the compound plays a crucial role in the flotation process, a key method for separating valuable minerals from non-valuable ones .

Result of Action

The primary result of potassium amylxanthate’s action is the successful separation of ores in the mining industry . By increasing the hydrophobicity of the ores, potassium amylxanthate allows them to attach to air bubbles and float to the top of the flotation cell for easy separation .

Action Environment

The efficacy and stability of potassium amylxanthate can be influenced by various environmental factors. For instance, the compound’s solutions are relatively stable between pH 8 and 13, with a maximum stability at pH 10 . Additionally, the temperature of the reaction environment can affect the balance between products in reactions involving potassium amylxanthate .

安全和危害

生化分析

Biochemical Properties

Potassium amylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it is used as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of valuable minerals from non-valuable ones. The compound forms hydrophobic species on the surface of minerals, allowing them to attach to air bubbles and float to the top of the flotation cell . This interaction is crucial for the efficient extraction of minerals such as gold, copper, and zinc.

Cellular Effects

Potassium amylxanthate influences various cellular processes, particularly in the context of mineral flotation. It affects cell signaling pathways and gene expression by interacting with the cell membrane and altering its properties. This interaction can lead to changes in cellular metabolism and the overall function of the cell . The compound’s ability to form hydrophobic species on mineral surfaces is essential for its role in flotation processes.

Molecular Mechanism

The molecular mechanism of potassium amylxanthate involves its interaction with biomolecules, particularly those on the surface of minerals. The compound binds to the mineral surface, forming a hydrophobic layer that facilitates the attachment of air bubbles. This process is essential for the flotation and separation of valuable minerals . Additionally, potassium amylxanthate can inhibit or activate specific enzymes involved in the flotation process, further enhancing its effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium amylxanthate can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that potassium amylxanthate solutions are relatively stable between pH 8 and 13, with maximum stability at pH 10 . Over time, the compound may degrade, leading to changes in its effectiveness in flotation processes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use.

Dosage Effects in Animal Models

The effects of potassium amylxanthate vary with different dosages in animal models. At low doses, the compound is effective in facilitating mineral flotation without causing significant adverse effects. At high doses, potassium amylxanthate can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating the importance of carefully controlling the dosage to avoid toxicity while maximizing its effectiveness.

Metabolic Pathways

Potassium amylxanthate is involved in various metabolic pathways, particularly those related to the flotation process. It interacts with enzymes and cofactors that facilitate the separation of minerals from ores. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of the flotation process . Understanding these interactions is crucial for optimizing the use of potassium amylxanthate in industrial applications.

Transport and Distribution

Within cells and tissues, potassium amylxanthate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of potassium amylxanthate are essential for its effectiveness in flotation processes, as they determine the compound’s availability at the mineral surface.

Subcellular Localization

Potassium amylxanthate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in flotation processes, as it ensures that potassium amylxanthate is available at the right place and time to facilitate mineral separation.

准备方法

Synthetic Routes and Reaction Conditions: Potassium amylxanthate is typically synthesized by reacting n-amyl alcohol with carbon disulfide and potassium hydroxide. The reaction proceeds as follows:

CH3(CH2)4OH+CS2+KOH→CH3(CH2)4OCS2K+H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of potassium amylxanthate involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully monitored to maintain the appropriate temperature and pH levels. The resulting product is then purified and dried to obtain the final pale yellow powder .

化学反应分析

Types of Reactions: Potassium amylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form the corresponding alcohol and carbon disulfide.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reactions often occur in the presence of nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: Dixanthogen.

Reduction: n-Amyl alcohol and carbon disulfide.

Substitution: Various substituted xanthates depending on the nucleophile used.

相似化合物的比较

Sodium amylxanthate: Used similarly in the flotation process but has different solubility and stability properties.

Potassium ethylxanthate: Another xanthate used in ore flotation with a shorter alkyl chain.

Potassium isobutylxanthate: Used in the flotation of nickel and copper ores.

Uniqueness: Potassium amylxanthate is unique due to its specific alkyl chain length, which provides optimal hydrophobicity for certain mineral separations. Its stability in aqueous solutions and effectiveness in the flotation process make it a preferred choice in the mining industry .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium amylxanthate can be achieved through the reaction of xanthic acid with potassium hydroxide and amyl alcohol.", "Starting Materials": [ "Xanthic acid", "Potassium hydroxide", "Amyl alcohol" ], "Reaction": [ "Dissolve xanthic acid in amyl alcohol", "Add potassium hydroxide to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |

CAS 编号 |

2720-73-2 |

分子式 |

C6H12KOS2 |

分子量 |

203.4 g/mol |

IUPAC 名称 |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

InChI 键 |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

规范 SMILES |

CCCCCOC(=S)S.[K] |

| 2720-73-2 | |

物理描述 |

PelletsLargeCrystals |

Pictograms |

Flammable; Corrosive; Irritant; Environmental Hazard |

相关CAS编号 |

123-97-7 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

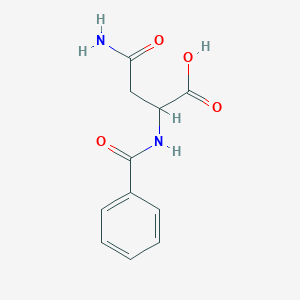

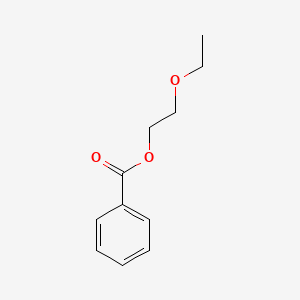

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)